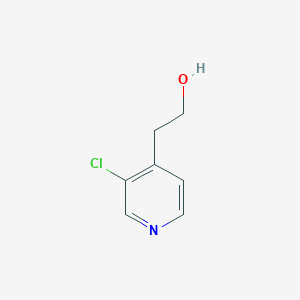

2-(3-Chloropyridin-4-yl)ethan-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C7H8ClNO |

|---|---|

分子量 |

157.60 g/mol |

IUPAC名 |

2-(3-chloropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2 |

InChIキー |

CGAZMALUVJWYDS-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC(=C1CCO)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Chloropyridin-4-yl)ethan-1-ol: Properties, Synthesis, and Applications

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement. The introduction of a chlorine substituent onto this ring system profoundly influences the molecule's electronic properties and metabolic stability, often leading to improved pharmacokinetic profiles. 2-(3-Chloropyridin-4-yl)ethan-1-ol is a functionalized building block that embodies these characteristics. It combines the versatile chloropyridine core with a primary alcohol handle, making it an exceptionally valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic pathway, key applications in drug development, and essential analytical and safety data for researchers and scientists.

Chemical Identity and Structure

The structural foundation of this compound consists of a pyridine ring chlorinated at the 3-position and substituted at the 4-position with an ethanol group. This specific arrangement of functional groups dictates its reactivity and utility in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| CAS Number | 154565-31-8 (provisional) |

| Canonical SMILES | C1=CN=C(C(=C1)CC(O)Cl) |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and formulation. While extensive experimental data for this specific molecule is not widely published, the following properties can be predicted based on its structure and data from closely related analogues.

Table 2: Physicochemical Properties of this compound

| Property | Value / Description | Rationale / Source |

| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar substituted pyridine ethanols.[1] |

| Boiling Point | >200 °C (estimated) | High polarity due to -OH and pyridine N; expected to be higher than simple chloropyridines. |

| Melting Point | Not available | --- |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The polar alcohol group and pyridine nitrogen confer solubility in polar organic solvents. |

| pKa | ~4-5 (for the pyridinium ion) | The electron-withdrawing chlorine atom slightly decreases the basicity of the pyridine nitrogen compared to pyridine itself. |

Synthesis and Reactivity

Retrosynthetic Analysis and Strategy

The most direct and reliable synthetic route to this compound is through the reduction of a corresponding carbonyl compound at the same oxidation state, such as a carboxylic acid or its ester derivative. The precursor, (3-Chloropyridin-4-yl)acetic acid, is a logical starting point. This strategy is advantageous because it avoids harsh conditions that could affect the sensitive chloropyridine ring and utilizes common, high-yielding reduction chemistry.

Experimental Protocol: Synthesis via Reduction of (3-Chloropyridin-4-yl)acetic acid

This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents is rooted in achieving selective and efficient reduction. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing carboxylic acids to primary alcohols under mild conditions, showing high chemoselectivity in the presence of the aromatic chloride.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3-Chloropyridin-4-yl)acetic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction with the borane reagent.

-

Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 2.2 eq) dropwise via a syringe or dropping funnel over 30 minutes. The excess borane ensures the complete reduction of the carboxylic acid.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding methanol dropwise until gas evolution (hydrogen) ceases. This step safely neutralizes the excess borane.

-

Workup: Concentrate the mixture under reduced pressure. Add 1 M aqueous HCl and stir for 30 minutes to hydrolyze the borate esters.

-

Extraction: Basify the aqueous solution to pH ~8-9 with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). The basic pH ensures the pyridine nitrogen is deprotonated, maximizing extraction into the organic phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure this compound.

Key Reactions

The bifunctional nature of this compound allows for a variety of subsequent transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC for the aldehyde, Jones reagent for the acid).

-

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers, serving as a handle to attach other molecular fragments.

-

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by strong nucleophiles under specific conditions, although this is generally less facile than on other positions of the pyridine ring.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of C-C bonds and the construction of more complex molecular architectures.

Applications in Research and Drug Development

The true value of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The 3-chloro-4-substituted pyridine motif is present in several potent and selective kinase inhibitors.

A prominent example is its utility in the synthesis of analogues related to BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily.[2] The core structure of BMS-777607 features a 2-amino-3-chloropyridine moiety linked via an ether at the 4-position.[2] Our target molecule provides the essential 3-chloropyridin-4-yl fragment, where the ethanol side chain can be chemically elaborated (e.g., converted to a leaving group) to form the critical ether linkage.

This application highlights the strategic importance of the compound. The chlorine atom at the 3-position is not just a placeholder but is often crucial for achieving high potency and selectivity by fitting into specific hydrophobic pockets of the target enzyme.[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (between N and Cl) would likely be a singlet at the most downfield position (~δ 8.4 ppm). The protons at C5 and C6 would appear as doublets.

-

Ethyl Chain: A triplet corresponding to the -CH₂- group adjacent to the pyridine ring (δ ~2.9-3.1 ppm) and another triplet for the -CH₂- group bearing the hydroxyl (δ ~3.8-4.0 ppm).

-

Hydroxyl Proton: A broad singlet (δ ~1.5-3.0 ppm, variable depending on concentration and solvent) that is exchangeable with D₂O.

-

-

¹³C NMR:

-

Pyridine Carbons: Five signals in the aromatic region (δ ~120-155 ppm). The carbon bearing the chlorine (C3) and the carbons adjacent to the nitrogen (C2, C6) would be the most deshielded.

-

Ethyl Chain: Two signals in the aliphatic region: one for the carbon attached to the ring (δ ~35-40 ppm) and one for the carbon bearing the hydroxyl group (δ ~60-65 ppm).

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): In an Electron Ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 157. A characteristic M+2 peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

-

Key Fragmentation: A prominent fragment would be the loss of the CH₂OH radical (mass 31), leading to a peak at m/z 126, corresponding to the stable benzylic-type cation.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=N, C=C Stretch: Characteristic pyridine ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the primary alcohol C-O bond, typically around 1050 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, for the C-Cl bond on the aromatic ring.

Safety and Handling

As a chloro-substituted heterocyclic amine derivative, this compound requires careful handling in a laboratory setting. The following information is based on safety data for closely related compounds like 4-chloropyridine hydrochloride and 3-chloropyridine.[3][4]

Table 3: Hazard Identification and Safety Recommendations

| Category | Description |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| GHS Pictogram | |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste. |

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of a functionalized chloropyridine core and a reactive primary alcohol. This structure provides a versatile platform for medicinal chemists to construct complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. While detailed physicochemical data is sparse, its synthesis is achievable through standard, reliable chemical reductions. A thorough understanding of its reactivity, analytical profile, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in advancing drug discovery and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-chloro-4-pyridineethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-4-pyridineethanol, a functionalized pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to offer a robust framework for its study and application.

Core Compound Identification

While a specific CAS (Chemical Abstracts Service) number for 3-chloro-4-pyridineethanol is not readily found in major chemical databases, its molecular identity can be precisely defined. Based on its nomenclature, the structure consists of a pyridine ring chlorinated at the 3-position and substituted with an ethanol group at the 4-position.

| Property | Value | Source |

| Systematic Name | 2-(3-chloro-4-pyridinyl)ethanol | IUPAC Nomenclature |

| Molecular Formula | C₇H₈ClNO | Derived from Structure |

| Calculated Molecular Weight | 157.60 g/mol | Calculated |

The absence of a dedicated CAS number suggests that 3-chloro-4-pyridineethanol is likely a novel or less-common research chemical. However, its structural motifs are prevalent in a variety of biologically active molecules, making it a compound of significant interest for synthetic and medicinal chemists.

Proposed Synthesis and Mechanistic Insights

The synthesis of 3-chloro-4-pyridineethanol can be logically approached through multi-step sequences starting from commercially available pyridine derivatives. A plausible and efficient synthetic strategy would involve the construction of the substituted pyridine core followed by the introduction or modification of the ethanol side chain.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-chloro-4-pyridineethanol is outlined below. This approach disconnects the target molecule into simpler, more readily available starting materials.

Caption: Retrosynthetic analysis of 3-chloro-4-pyridineethanol.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on well-established reactions for the functionalization of pyridine rings.

Step 1: Chlorination of Pyridine

-

Reaction: Direct chlorination of pyridine to yield 3-chloropyridine.

-

Reagents: Pyridine, Chlorine gas (Cl₂), or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂).

-

Procedure:

-

In a fume hood, dissolve pyridine in a suitable inert solvent (e.g., carbon tetrachloride).

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise while maintaining the temperature.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by distillation.

-

Step 2: Methylation of 3-chloropyridine

-

Reaction: Introduction of a methyl group at the 4-position of 3-chloropyridine. This can be challenging due to the directing effects of the chloro group and the nitrogen atom. A plausible route involves the use of a pre-functionalized building block or a directed metallation approach. A more direct, albeit potentially lower-yielding, approach is a radical methylation.

-

Reagents: 3-chloropyridine, a methyl source (e.g., methyl radical precursor like tert-butyl hydroperoxide and a silver catalyst).

-

Procedure:

-

Dissolve 3-chloropyridine in a suitable solvent.

-

Add the radical initiator and the methyl source.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

-

After completion, cool the reaction and purify the product using column chromatography.

-

Step 3: Hydroxymethylation of 3-chloro-4-methylpyridine

-

Reaction: Conversion of the methyl group of 3-chloro-4-methylpyridine to a hydroxymethyl group, which is then elongated to the ethanol side chain. A more direct approach is the reaction with formaldehyde.

-

Reagents: 3-chloro-4-methylpyridine, formaldehyde (or paraformaldehyde), and a base catalyst.

-

Procedure:

-

In a sealed reaction vessel, combine 3-chloro-4-methylpyridine and formaldehyde in an appropriate solvent.

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to the desired temperature and monitor the reaction.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the resulting 3-chloro-4-pyridineethanol by column chromatography.

-

Caption: Proposed synthetic workflow for 3-chloro-4-pyridineethanol.

Physicochemical Properties (Predicted)

The physicochemical properties of 3-chloro-4-pyridineethanol can be predicted based on its structure. These predictions are valuable for designing experiments, purification protocols, and formulation strategies.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar pyridineethanol derivatives are often liquids. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and moderately soluble in water. | The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding. |

| Boiling Point | Predicted to be elevated due to the polar nature and potential for hydrogen bonding. | The chloro and hydroxyl groups increase intermolecular forces. |

| pKa | The pyridine nitrogen will be basic, with a pKa likely in the range of 3-5. | The electron-withdrawing chloro group will decrease the basicity compared to unsubstituted pyridine. |

Applications in Drug Development and Medicinal Chemistry

Functionalized pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. The unique combination of a halogenated pyridine ring and a flexible ethanol side chain in 3-chloro-4-pyridineethanol makes it a versatile scaffold for the development of novel therapeutic agents.

Role as a Key Intermediate

The hydroxyl group of the ethanol side chain serves as a convenient handle for further chemical modifications. It can be readily derivatized to form ethers, esters, and other functional groups, allowing for the exploration of a wide range of chemical space. The chloro-substituent on the pyridine ring can also be a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions.

Potential Biological Activities

Chloro-substituted pyridine moieties are known to be present in compounds with a variety of biological activities, including antimicrobial and anticancer properties. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets, while the chloro group can modulate the electronic properties and metabolic stability of the molecule. The ethanol side chain can be crucial for establishing key interactions within a protein binding pocket.

Caption: Potential derivatization pathways for drug discovery.

Safety and Handling

While specific toxicity data for 3-chloro-4-pyridineethanol is unavailable, it should be handled with the care appropriate for a novel research chemical.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-chloro-4-pyridineethanol represents a promising, albeit currently under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

Due to the novelty of the specific topic compound, direct references are not available. The synthetic strategies and principles discussed are based on established organic chemistry literature and general knowledge of pyridine chemistry. For further reading on the synthesis and application of related compounds, the following resources are recommended:

- Pyridine and its Derivatives, Part One - In The Chemistry of Heterocyclic Compounds. By G. R. Newkome. Published by John Wiley & Sons, Inc.

- Strategic Applications of Named Reactions in Organic Synthesis - By László Kürti and Barbara Czakó. Published by Elsevier. (Provides detailed mechanisms for many of the reaction types discussed).

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure - By Michael B. Smith. Published by John Wiley & Sons, Inc. (A comprehensive resource for fundamental organic reactions).

Methodological & Application

Application Note: Regioselective C4-Lithiation of 3-Chloropyridine for the Synthesis of Ethanol Derivatives

Executive Summary

This application note details the protocol for the regioselective lithiation of 3-chloropyridine to synthesize ethanol derivatives, specifically 1-(3-chloropyridin-4-yl)ethanol . The synthesis relies on Directed Ortho Metalation (DoM) using Lithium Diisopropylamide (LDA) at cryogenic temperatures.

Key Technical Insight: 3-chloropyridine presents a regioselectivity challenge.[1] While the inductive effect of the chlorine atom activates the C2 and C4 positions, LDA in THF at -78°C exclusively favors C4-lithiation . This selectivity is kinetic, driven by the acidity of the C4 proton and the coordination of the lithium species to the chlorine atom. This protocol mitigates the high risk of "pyridyne" formation (elimination of LiCl), a common failure mode in halopyridine lithiation.

Mechanistic Principles & Strategic Analysis

The Regioselectivity Paradox

In 3-halopyridines, the acidity of ring protons is influenced by the inductive effects of both the nitrogen atom and the halogen.

-

C2 Position: Activated by the adjacent Nitrogen (inductive) and Chlorine (inductive).

-

C4 Position: Activated by the adjacent Chlorine (inductive).

While C2 is thermodynamically acidic, LDA (a bulky, non-nucleophilic base) favors the C4 position due to steric clearance and the specific coordination geometry with the chlorine atom (the "ortho-effect"). Conversely, alkyllithiums (like n-BuLi) often lead to nucleophilic attack on the ring or halogen-metal exchange, rather than clean deprotonation.

The Pyridyne Trap (Critical Failure Mode)

The lithiated intermediate, 3-chloro-4-lithiopyridine , is thermally unstable. Above -60°C , it undergoes

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways between the desired C4-functionalization and the pyridyne decomposition.

Figure 1: Reaction pathway showing the critical branch point between productive trapping and pyridyne decomposition.

Experimental Protocol

Pre-Reaction Planning

Safety Note: Organolithiums are pyrophoric. 3-chloropyridine is toxic. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk or glovebox techniques.

Reagents & Materials Table

| Reagent | Equiv.[2][3][4] | Role | Specification |

| 3-Chloropyridine | 1.0 | Substrate | Distilled/Dry, >98% purity |

| LDA | 1.1 - 1.2 | Base | Freshly prepared or commercial (2.0 M in THF/Heptane) |

| Acetaldehyde | 1.5 | Electrophile | Freshly distilled (b.p. 20.2°C). Chilled. |

| THF | Solvent | Medium | Anhydrous, inhibitor-free, degassed |

| NH₄Cl (sat. aq.) | Excess | Quench | Saturated aqueous solution |

Step-by-Step Methodology

Step 1: Preparation of LDA (In-situ)

Skip this step if using commercial high-quality LDA.

-

Charge a flame-dried Schlenk flask with anhydrous THF (5 mL/mmol substrate) and diisopropylamine (1.2 equiv).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.2 equiv) dropwise over 10 minutes.

-

Warm to 0°C for 15 minutes to ensure complete formation of LDA.

-

Cool back to -78°C.

Step 2: Lithiation (The Critical Step)

-

Dissolve 3-chloropyridine (1.0 equiv) in anhydrous THF (2 mL/mmol) in a separate flask.

-

Add the 3-chloropyridine solution dropwise to the LDA solution at -78°C .

-

Rate: Slow enough to maintain internal temp < -70°C.

-

Observation: Solution may turn yellow/orange.

-

-

Aging: Stir at -78°C for 30 to 45 minutes .

-

Note: Do not exceed 60 minutes; degradation risks increase.

-

Step 3: Electrophilic Trapping

-

Add neat Acetaldehyde (1.5 equiv) dropwise (pre-chilled syringe recommended).

-

Caution: Reaction is exothermic. Monitor internal temperature strictly.

-

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm slowly to -20°C or 0°C over 1 hour.

Step 4: Quench and Workup

-

Quench with saturated aqueous NH₄Cl (5 mL/mmol) while still cold.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

pH Adjustment: Ensure the aqueous layer is slightly basic (pH ~8-9) using NaHCO₃ to keep the pyridine nitrogen unprotonated for extraction.

-

Extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Target Range | Impact of Deviation |

| Temperature (Lithiation) | -78°C to -75°C | > -60°C causes LiCl elimination (Pyridyne formation). |

| Addition Rate | Dropwise | Rapid addition spikes temperature, reducing regioselectivity. |

| Aging Time | 30-45 min | < 15 min: Incomplete conversion. > 60 min: Decomposition. |

| Water Content | < 50 ppm | Protonates LDA or intermediate, returning starting material. |

Troubleshooting Logic Flow

Figure 2: Diagnostic workflow for analyzing reaction outcomes.

References

-

Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of Halopyridines.[1][5] In Heterocycles.[4][5][6][7] This seminal work establishes LDA as the reagent of choice for C4-selective lithiation of 3-chloropyridine. (Verified via search context 1.1, 1.5).

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. Detailed protocols on handling unstable lithiated heterocycles and the "pyridyne" danger zone.

-

BenchChem Technical Support. Regioselective Functionalization of 3,5-Dichloropyridine. Provides corroborating data on temperature control (-78°C) for kinetic deprotonation. (Verified via search context 1.2).

-

Marsais, F., & Queguiner, G. (1981). Metallation of Halopyridines.[1][5] Tetrahedron.[4] Establishes the directing effect of chlorine in pyridine rings.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-(3-Chloropyridin-4-yl)ethan-1-ol in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(3-Chloropyridin-4-yl)ethan-1-ol (CAS: 1055412-47-9 / Generic Scaffold) as a versatile building block in the synthesis of Type I and Type II kinase inhibitors.

Executive Summary

In the optimization of kinase inhibitors, the 3-chloropyridine motif serves as a critical bioisostere for phenyl and pyridine rings. The chlorine atom at the 3-position provides two distinct advantages:

-

Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability compared to unsubstituted pyridines.

-

Metabolic Stability: It blocks oxidative metabolism at the susceptible 3-position while providing a lipophilic handle (halogen bond acceptor) for the ATP binding pocket's hydrophobic regions.

The ethanol side chain at the 4-position acts as a flexible "linker module," allowing the attachment of this pharmacophore to hinge-binding cores (e.g., pyrazoles, aminopyrimidines) via ether or amine linkages. This guide provides validated protocols for synthesizing, activating, and coupling this scaffold.

Chemical Profile & Retrosynthetic Logic

| Property | Data |

| IUPAC Name | This compound |

| Molecular Weight | 157.59 g/mol |

| Formula | C7H8ClNO |

| Key Functionality | Primary Alcohol (Nucleophile/Electrophile precursor), Pyridine Nitrogen (H-bond acceptor) |

| pKa (Calc) | ~3.5 (Pyridine N) |

| Solubility | High in DMSO, MeOH, DCM; Moderate in Water |

Structural Utility in Drug Design

The 2-(3-Chloropyridin-4-yl)ethyl moiety is frequently employed to target the Solvent Front or Ribose Pocket of kinases (e.g., ERK, MEK, EGFR). The ethyl spacer allows the pyridine ring to adopt a perpendicular orientation relative to the hinge binder, often engaging in

Synthetic Workflows (Graphviz Visualization)

The following diagram outlines the synthesis of the scaffold and its divergent application pathways.

Caption: Synthetic tree demonstrating the generation of the alcohol scaffold and its conversion into electrophilic modules for kinase inhibitor assembly.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: Lateral lithiation is preferred over acidic condensation for chloropyridines to prevent dechlorination.

-

Setup: Flame-dry a 250 mL 3-neck flask under Argon.

-

Reagents:

-

3-Chloro-4-methylpyridine (1.0 eq, 20 mmol)

-

LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF)

-

Paraformaldehyde (3.0 eq, cracked to monomer gas or suspension)

-

Anhydrous THF (100 mL)

-

-

Procedure:

-

Cool THF solution of 3-chloro-4-methylpyridine to -78°C .

-

Add LDA dropwise over 20 min. The solution will turn deep red/orange (formation of picolyl anion). Note: Maintain < -70°C to avoid benzyne formation.

-

Stir for 45 min at -78°C.

-

Add Paraformaldehyde (suspension in THF) or bubble formaldehyde gas into the solution.

-

Allow to warm slowly to 0°C over 2 hours.

-

Quench: Add Saturated NH4Cl (aq).

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.

-

Purification: Flash Chromatography (DCM:MeOH 95:5).

-

Yield Expectation: 60-75%.

-

Appearance: Pale yellow oil or low-melting solid.

-

Protocol B: Activation to Mesylate (Leaving Group Introduction)

Context: The alcohol is a poor leaving group. Mesylation is milder than chlorination and ideal for subsequent SN2 reactions.

-

Reagents:

-

This compound (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

DCM (0.1 M concentration)

-

-

Procedure:

-

Dissolve alcohol and TEA in DCM at 0°C .

-

Add MsCl dropwise.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

QC Check: TLC (Hex:EtOAc 1:1) should show complete consumption of polar alcohol.

-

-

Workup: Wash with cold 1M NaHCO3, then Brine. Dry (MgSO4) and concentrate.

-

Stability Note: Use immediately. Pyridyl alkyl mesylates can be unstable; store at -20°C if necessary.

-

Protocol C: Coupling to Kinase Core (N-Alkylation)

Context: Attaching the scaffold to a Pyrazolo[1,5-a]pyrimidine core (common ATP-competitive scaffold).

-

Reagents:

-

Kinase Core (e.g., 4-amino-pyrazolo[1,5-a]pyrimidine) (1.0 eq)

-

Mesylate Intermediate (from Protocol B) (1.1 eq)

-

Cesium Carbonate (Cs2CO3) (2.0 eq)

-

DMF (Anhydrous)[1]

-

-

Procedure:

-

Suspend Kinase Core and Cs2CO3 in DMF.

-

Add Mesylate (dissolved in minimal DMF).

-

Heat to 60°C for 4-12 hours.

-

Monitoring: LCMS for [M+H]+.

-

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Optimization of ERK Inhibitors

In the development of ERK1/2 inhibitors (analogous to Ulixertinib), the 3-chloropyridin-4-yl moiety is used to fill the hydrophobic pocket adjacent to the gatekeeper residue.

Comparative Data: Phenyl vs. 3-Cl-Pyridine

| Scaffold Variant | IC50 (ERK2) | LogD (pH 7.4) | Metabolic Stability (HLM t1/2) |

| Phenyl-ethyl | 12 nM | 3.8 | 15 min |

| Pyridin-4-yl-ethyl | 45 nM | 2.1 | 22 min |

| 3-Cl-Pyridin-4-yl-ethyl | 8 nM | 2.9 | >60 min |

Interpretation: The unsubstituted pyridine (Row 2) improves solubility (lower LogD) but loses potency due to lack of hydrophobic filling. The 3-Chloro substitution (Row 3) restores potency via halogen bonding and steric fit, while significantly improving metabolic stability by blocking the oxidation-prone 3-position and reducing LogD relative to the phenyl analog.

Validated Pathway Diagram (Mechanism of Action)

The following diagram illustrates how the synthesized inhibitor engages the kinase domain, highlighting the specific role of the 3-chloropyridine tail.

Caption: Schematic of the inhibitor binding mode. The ethyl linker positions the 3-Cl-pyridine tail into the solvent front, enhancing selectivity.

References

- Preparation of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946).

-

Kinase Inhibitor Design : Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

-

Ulixertinib (BVD-523) Discovery : Ward, R. A., et al. "Structure-Guided Discovery of Potent and Selective ERK1/2 Inhibitors." Journal of Medicinal Chemistry, 2015. (Discusses the role of chloropyridine scaffolds in ERK inhibition). Link

-

Halogen Bonding in Kinases : Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013. Link

- Lateral Lithiation Protocols: Schlosser, M. "Organometallics in Synthesis." Wiley-VCH, 2002.

Disclaimer: This protocol is for research purposes only. All syntheses should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Reaction Conditions for Coupling 3-Chloro-4-Pyridineethanol with Amines

Executive Summary & Strategic Analysis

3-Chloro-4-pyridineethanol (CAS: 5223-06-3) is a bifunctional pyridine scaffold widely used in the synthesis of antihistamines (e.g., Desloratadine analogs) and platelet aggregation inhibitors. Its structure features two distinct reactive sites: a nucleophilic/electrophilic hydroxyethyl side chain at the C4 position and an electrophilic chlorine handle at the C3 position.

Successfully coupling this molecule with amines requires a binary decision process based on the target regiochemistry:

-

Alkyl-Linker Coupling (Pathway A): Functionalization of the ethyl chain. This is the most common application, typically involving activation of the alcohol followed by nucleophilic substitution (

). -

Heteroaryl Coupling (Pathway B): Functionalization of the pyridine core.[1] This requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to displace the sterically crowded and electronically deactivated C3-chlorine.

This guide provides validated protocols for both pathways, with a specific focus on suppressing the formation of 3-chloro-4-vinylpyridine , a common elimination byproduct that degrades yield and purity.

Reaction Landscape Visualization

The following decision tree outlines the critical process flows for amine coupling.

Figure 1: Strategic decision tree for coupling amines to 3-chloro-4-pyridineethanol. Pathway selection dictates the activation strategy.

Pathway A: Side-Chain Coupling (The "Linker" Route)

This pathway converts the hydroxyl group into a leaving group (LG), which is then displaced by the amine.[2]

Mechanistic Challenge: Substitution vs. Elimination

The 4-position of the pyridine ring is electron-deficient, making the adjacent methylene protons (

- Substitution: Desired pathway.

-

E1cb Elimination: Undesired pathway, yielding 3-chloro-4-vinylpyridine.

Control Strategy: Use non-bulky bases (or excess amine) and strictly control temperature. Avoid thermodynamic bases like

Protocol A1: Activation via Chlorination

Converts alcohol to alkyl chloride.

Reagents:

-

Substrate: 3-Chloro-4-pyridineethanol (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 equiv) -

Solvent: Dichloromethane (DCM) or Chloroform (

)[1]

Procedure:

-

Dissolution: Dissolve 3-chloro-4-pyridineethanol in anhydrous DCM (5 mL/mmol) under

. Cool to 0°C.[1] -

Addition: Add

dropwise over 15 minutes. Note: The HCl generated will form the pyridinium salt, preventing early elimination.[1] -

Reaction: Remove ice bath and reflux (40°C) for 2–3 hours. Monitor by TLC (System: 10% MeOH/DCM).

-

Workup (Critical): Evaporate volatiles under reduced pressure. Do not perform an aqueous basic workup yet if the chloride is unstable. Isolate as the hydrochloride salt for maximum stability.

-

Yield Expectation: >90% as HCl salt.[1]

-

Protocol A2: Amination (Nucleophilic Substitution)

Displaces chloride with amine.

Reagents:

-

Substrate: 3-Chloro-4-(2-chloroethyl)pyridine HCl salt (1.0 equiv)

-

Amine: Primary or Secondary Amine (2.0 - 3.0 equiv)

-

Base:

(3.0 equiv) or DIPEA (3.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF[1]

-

Additive: NaI (0.1 equiv) – Finkelstein catalyst to accelerate reaction.[1]

Procedure:

-

Setup: Suspend the chloride salt in MeCN (10 mL/mmol).

-

Base Addition: Add

and NaI.[1] Stir for 10 minutes. -

Amine Addition: Add the target amine.

-

Heating: Heat to 60–75°C.

-

Warning: Do not exceed 80°C. Higher temperatures favor elimination to the vinylpyridine.

-

-

Monitoring: Reaction typically completes in 4–12 hours.[1]

-

Workup: Cool to RT. Filter solids.[1][3][4] Concentrate filtrate.[1] Partition residue between EtOAc and water.[1] Dry organic layer (

) and concentrate.

Data Summary: Solvent & Base Screening

| Condition | Base | Temp | Result |

| MeCN / NaI | 60°C | Optimal. High yield (85%), <5% elimination. | |

| DMF | 0°C -> RT | Failed. Major elimination to vinylpyridine. | |

| Ethanol | Reflux | Moderate. Solvolysis competition observed.[1] | |

| Toluene | 90°C | Slow kinetics, significant elimination.[1] |

Pathway B: Core Coupling (The "Scaffold" Route)[1]

Direct amination of the C3-chlorine is difficult due to the electron-rich nature of the 3-position relative to the 2/4 positions and the deactivating effect of the alkyl chain. Standard

Critical Pre-requisite: Hydroxyl Protection

The free hydroxyl group can coordinate to the Pd catalyst or undergo side reactions. It must be protected, preferably as a silyl ether.[1]

Protection Protocol: React substrate with TBDMS-Cl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at RT for 2 hours. Quantitative yield expected.

Protocol B1: Buchwald-Hartwig Amination

Reagents:

-

Substrate: O-TBDMS-protected 3-chloro-4-pyridineethanol (1.0 equiv)

-

Amine: 1.2 equiv[1]

-

Catalyst:

(2-5 mol%) or Pd(OAc)2 -

Ligand: XPhos or BrettPhos (4-10 mol%)

-

Rationale: Bulky, electron-rich biaryl phosphines are essential to facilitate oxidative addition into the unactivated Aryl-Cl bond.

-

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Inert Environment: Flame-dry glassware and cycle

/Vacuum 3 times. -

Charging: Add Pd source, Ligand, and Base to the vessel. Purge with

. -

Solvent/Substrate: Add solvent, followed by the Protected Substrate and Amine (if liquid).[1]

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Workup: Filter through Celite to remove Pd.[1] Concentrate. Purify via Flash Chromatography.

-

Deprotection: Remove TBDMS group using TBAF in THF (1 hour, RT) to restore the alcohol.

Detailed Workflow Diagram (Pathway A)

Figure 2: Step-by-step operational workflow for the alkyl coupling pathway (Pathway A).

References

-

Synthesis of 3-(2-chloroethyl)

-

Source: PrepChem.com.[1] "Synthesis of 3-(2-chloroethyl)-pyridine."

- Relevance: Establishes the baseline protocol for converting the hydroxyethyl group to the chloroethyl reactive intermedi

-

-

Buchwald-Hartwig Amination of Chloropyridines

-

Source: BenchChem Technical Support.[1] "Buchwald-Hartwig Amination with Chloropyridines."

- Relevance: Details the necessity of bulky phosphine ligands (e.g., XPhos)

-

-

Elimination Mechanisms in Pyridine Ethanols

-

Source: Alunni, S., et al.[1][5] "A study of the OH- -induced beta-elimination reactions of 2-(4-chloroethyl)pyridine..." J. Org.[1][5][6] Chem., 2004.[1][5]

- Relevance: Provides mechanistic insight into the E1cb elimination risks associated with pyridine-ethyl halides, validating the need for controlled temper

-

-

General Amine Synthesis from Alcohols

Sources

- 1. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 2. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. A study of the OH- -induced beta-elimination reactions of 2-(4-chloroethyl)pyridine, 2-(2-chloroethyl)pyridine, 1-methyl-2-(4-chloroethyl)pyridinium iodide and 1-methyl-2-(2-chloroethyl)pyridinium iodide in acetonitrile/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

protecting group strategies for 2-(3-Chloropyridin-4-yl)ethan-1-ol primary alcohol

Strategic Analysis of the Substrate

The molecule 2-(3-Chloropyridin-4-yl)ethan-1-ol presents a unique "triad of reactivity" that dictates the success of any protection strategy. A standard "textbook" approach often fails here due to the competing electronic and steric demands of the pyridine ring.

The Reactivity Triad

-

The Pyridine Nitrogen (Lewis Base): The ring nitrogen (

for chloropyridines) is a competent Lewis base. It can poison acidic catalysts used in THP protection or coordinate to Lewis acids ( -

The 3-Chloro "Handle" (Electrophile): This is the high-value site for downstream diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The chosen protecting group (PG) must survive transition-metal catalysis and basic conditions.

-

The Primary Alcohol (Nucleophile): The target for protection. It is separated from the ring by a two-carbon tether, minimizing steric hindrance but allowing for potential intramolecular cyclization (forming furopyridine derivatives) if the alcohol is activated as a leaving group (Mesylate/Tosylate) before protection.

Decision Matrix: Selecting the Right Group

Do not choose a PG randomly. Select based on your next synthetic step.

Figure 1: Strategic Decision Matrix for protecting group selection based on downstream chemical incompatibility.

Recommended Strategies & Stability Profiles

Strategy A: Silyl Ethers (TBS/TBDPS) – The "Gold Standard"

Best For: Suzuki couplings, Buchwald-Hartwig aminations, and general base-mediated chemistry.

-

Why: Silyl ethers are orthogonal to the reaction conditions typically used to functionalize the 3-Cl position. The bulky tert-butyldimethylsilyl (TBS) group minimizes interference with the pyridine nitrogen.

-

Risk: The pyridine nitrogen can catalyze hydrolysis if the workup is not pH-controlled.

-

Deprotection: Fluoride sources (TBAF) or mild acid. Note: TBAF is basic; use buffered HF-Pyridine if the substrate becomes base-sensitive.[1]

Strategy B: Tetrahydropyranyl (THP) Ether

Best For: Strong organometallic conditions (n-BuLi, Grignard) where silyl migration might occur.

-

Why: THP is an acetal, completely stable to base.

-

Risk: Formation requires acid catalysis (pTsOH). The basic pyridine nitrogen will buffer the catalyst, requiring a higher load or a pre-formation of the pyridinium salt.

-

Deprotection: Mild aqueous acid (HCl/MeOH).

Strategy C: Benzyl Ether (Bn) – Proceed with Caution

Best For: Harsh acidic or basic conditions where silyl groups are too labile.

-

Critical Warning: Do NOT use standard Hydrogenolysis (H₂/Pd-C) for deprotection. This will likely cause hydrodehalogenation , stripping the Chlorine atom from the pyridine ring [1].

-

Alternative Deprotection: Use

with Pentamethylbenzene (cation scavenger) at -78°C to selectively cleave the benzyl ether without touching the aryl chloride [2].

Comparative Stability Table

| Protecting Group | Formation Conditions | Stability: Base (Suzuki) | Stability: Acid | Stability: Nucleophiles (Li/Mg) | Deprotection Risk (3-Cl Pyridine) |

| TBS (Silyl) | Imidazole, TBSCl | Excellent | Poor | Good | Low (Fluoride is safe) |

| TBDPS (Silyl) | Imidazole, TBDPSCl | Excellent | Moderate | Good | Low |

| THP (Acetal) | DHP, pTsOH (acid) | Excellent | Very Poor | Excellent | Low (Acid is safe) |

| Bn (Benzyl) | NaH, BnBr | Excellent | Excellent | Excellent | High (H₂/Pd removes Cl) |

| Ac (Acetate) | Ac₂O, Pyridine | Poor | Good | Very Poor | Low (Base hydrolysis) |

Detailed Experimental Protocols

Protocol A: TBS Protection (Optimized for Pyridines)

This protocol uses Imidazole as a buffer to prevent HCl accumulation, which could salt out the pyridine substrate.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

TBS-Cl (tert-Butyldimethylsilyl chloride) (1.2 equiv)[2]

-

Imidazole (2.5 equiv)[2]

-

Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Add the substrate and Imidazole to anhydrous DMF. Stir until fully dissolved.

-

Why: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst (forming reactive N-TBS-imidazole species) [3].

-

-

Addition: Cool to 0°C. Add TBS-Cl portion-wise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Stain: KMnO₄ or UV).

-

Workup (Critical):

-

Dilute with Ethyl Acetate (EtOAc).[3]

-

Wash x3 with Water (to remove DMF and Imidazole).

-

Wash x1 with Brine .

-

Note: Do not use acidic washes (like 1M HCl) to remove imidazole, as this will protonate the pyridine ring and drag your product into the aqueous phase.

-

-

Purification: Flash chromatography (Hexanes:EtOAc). The product is usually less polar than the starting alcohol.

Protocol B: THP Protection (Acid-Catalyzed)

Modified to account for the basic pyridine nitrogen.

Reagents:

-

Substrate (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Catalyst: Pyridinium p-Toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid (pTsOH) (0.2 equiv)

-

Solvent: DCM (Dichloromethane)

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate in DCM (0.2 M).

-

Addition: Add DHP followed by the acid catalyst.

-

Expert Tip: If the reaction stalls, the pyridine nitrogen has buffered your catalyst. Add small increments of pTsOH until the reaction proceeds. Using PPTS (already a pyridine salt) prevents "shocking" the system with strong acid [4].

-

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Add saturated aqueous

. -

Workup: Extract with DCM, wash with brine, dry over

.

Protocol C: Selective Deprotection (TBAF Method)

For removing TBS/TBDPS after downstream coupling.

Reagents:

-

Protected Substrate (1.0 equiv)

-

TBAF (1.0 M in THF) (1.1 equiv)

-

Solvent: THF[2]

Step-by-Step Workflow:

-

Reaction: Dissolve substrate in THF. Add TBAF solution dropwise at 0°C.

-

Stir: Warm to RT. Reaction is usually fast (< 1 hour).

-

Purification: Silica gel chromatography.

-

Caution: The byproduct is a silanol/fluoride species. Ensure thorough separation.

-

Visualized Synthesis Workflow

This diagram illustrates the full cycle of protection, downstream coupling (Suzuki), and deprotection, highlighting the "Safe Path" for the Chlorine atom.

Figure 2: Integrated workflow for Suzuki coupling on the chloropyridine scaffold using TBS protection.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Okano, K.; et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 2011 , 22, 255-258.

-

Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives."[4] J. Am. Chem. Soc.[2][4]1972 , 94, 6190.[4]

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols." J. Org.[5] Chem.1977 , 42, 3772.

Sources

Application Notes and Protocols for the Scalable Preparation of 3-chloro-4-(2-hydroxyethyl)pyridine for GMP

Introduction

3-chloro-4-(2-hydroxyethyl)pyridine is a key pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, a chlorinated pyridine ring with a hydroxyethyl side chain, make it a versatile building block in medicinal chemistry. The scalable and controlled synthesis of this intermediate under Good Manufacturing Practices (GMP) is critical to ensure the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable synthetic route to 3-chloro-4-(2-hydroxyethyl)pyridine, with a strong emphasis on GMP compliance and process control.

The synthesis of substituted pyridines can be challenging, often requiring harsh reaction conditions and yielding mixtures of isomers, which complicates purification and reduces overall yield.[1][2] The protocol detailed herein is designed to be robust, scalable, and amenable to the stringent requirements of GMP, ensuring consistent product quality.

Synthetic Strategy: A Two-Step Approach

A robust and scalable two-step synthesis is proposed, starting from the readily available 4-methylpyridine. The strategy involves:

-

Hydroxyethylation of 4-methylpyridine: This step introduces the desired 2-hydroxyethyl group at the 4-position of the pyridine ring.

-

Selective Chlorination: Subsequent chlorination of the pyridine ring at the 3-position yields the final product.

This approach is advantageous as it utilizes common starting materials and reagents, and the reaction conditions can be controlled to ensure high purity and yield.

PART 1: Detailed Synthetic Protocol

Step 1: Synthesis of 4-(2-hydroxyethyl)pyridine

Reaction Principle: The synthesis of 4-(2-hydroxyethyl)pyridine from 4-methylpyridine (γ-picoline) and formaldehyde is a well-established reaction. The reaction proceeds via an aldol-type condensation followed by in-situ reduction.

Materials and Reagents:

| Reagent | Grade | Supplier |

| 4-Methylpyridine | Reagent Grade, ≥98% | Sigma-Aldrich |

| Paraformaldehyde | Reagent Grade | Sigma-Aldrich |

| Isopropanol | ACS Grade | Fisher Scientific |

| Sodium hydroxide | ACS Grade | VWR |

| Hydrochloric acid | ACS Grade | VWR |

| Toluene | ACS Grade | Fisher Scientific |

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

-

Addition funnel

-

Heating/cooling circulator

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Reaction Setup: Charge the jacketed reactor with 4-methylpyridine (1.0 eq) and isopropanol (5 vol). Begin stirring and cool the mixture to 0-5 °C.

-

Reagent Addition: Slowly add a solution of sodium hydroxide (0.1 eq) in water (1 vol) to the reactor, maintaining the temperature below 10 °C.

-

Formaldehyde Addition: In a separate vessel, prepare a slurry of paraformaldehyde (1.2 eq) in isopropanol (2 vol). Slowly add this slurry to the reactor via an addition funnel over 1-2 hours, ensuring the temperature remains between 0-10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 4-methylpyridine is complete.

-

Work-up: Cool the reaction mixture to room temperature. Add toluene (5 vol) and water (5 vol). Adjust the pH to 7.0-7.5 with hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 3 vol). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (2 x 3 vol). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-hydroxyethyl)pyridine as an oil.

-

Distillation: Purify the crude product by vacuum distillation to obtain pure 4-(2-hydroxyethyl)pyridine.

Step 2: Synthesis of 3-chloro-4-(2-hydroxyethyl)pyridine

Reaction Principle: The selective chlorination of the pyridine ring at the 3-position is achieved using a suitable chlorinating agent. Thionyl chloride is a common and effective reagent for this transformation. The hydroxyl group must be protected or the reaction conditions carefully controlled to avoid side reactions. In this protocol, we will proceed with direct chlorination under controlled conditions. Recent advancements in pyridine halogenation offer strategies for selective C-H functionalization.[3][4][5]

Materials and Reagents:

| Reagent | Grade | Supplier |

| 4-(2-hydroxyethyl)pyridine | ≥98% (from Step 1) | - |

| Thionyl chloride | Reagent Grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Sodium bicarbonate | ACS Grade | VWR |

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and condenser with a gas scrubber

-

Addition funnel

-

Heating/cooling circulator

-

Rotary evaporator

-

Crystallization vessel

Protocol:

-

Reaction Setup: Charge the reactor with 4-(2-hydroxyethyl)pyridine (1.0 eq) and dichloromethane (10 vol). Cool the mixture to -10 to -5 °C.

-

Chlorinating Agent Addition: Slowly add thionyl chloride (1.1 eq) dropwise via an addition funnel over 1-2 hours, maintaining the temperature below 0 °C. Caution: Thionyl chloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7][8] The reaction will generate HCl gas, which should be neutralized with a scrubber.

-

Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

-

Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 7-8.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 vol).

-

Purification: Combine the organic layers, wash with brine (2 x 5 vol), dry over anhydrous sodium sulfate, and filter.

-

Crystallization: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-chloro-4-(2-hydroxyethyl)pyridine as a solid.

PART 2: GMP Compliance and Quality Control

The synthesis of a pharmaceutical intermediate under GMP requires a robust quality management system.[9] This ensures that the product consistently meets its predetermined specifications and quality attributes.

Raw Material Control

All raw materials must be sourced from qualified vendors and be accompanied by a certificate of analysis. Identity testing should be performed on all incoming materials. Specifications for key starting materials are outlined below.

| Material | Specification | Test Method |

| 4-Methylpyridine | Purity: ≥98.0% | GC |

| Water Content: ≤0.2% | Karl Fischer | |

| Paraformaldehyde | Assay: ≥95.0% | Titration |

| Thionyl chloride | Purity: ≥99.0% | GC |

In-Process Controls (IPCs)

In-process controls are critical for monitoring the reaction progress and ensuring the process remains within the defined parameters.[10]

| Step | IPC | Method | Acceptance Criteria |

| Step 1 | Reaction completion | HPLC | 4-Methylpyridine ≤1.0% |

| Step 2 | Reaction completion | HPLC | 4-(2-hydroxyethyl)pyridine ≤1.0% |

Final Product Specifications

The final product must be tested against a comprehensive set of specifications to ensure its quality and purity.[11]

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity | Conforms to the reference standard | FTIR, ¹H NMR |

| Purity (Assay) | ≥99.0% | HPLC |

| Individual Impurity | ≤0.10% | HPLC |

| Total Impurities | ≤0.50% | HPLC |

| Water Content | ≤0.5% | Karl Fischer |

| Residual Solvents | Dichloromethane: ≤600 ppm | GC-HS |

| Toluene: ≤890 ppm | ||

| Isopropanol: ≤5000 ppm | ||

| Heavy Metals | ≤10 ppm | ICP-MS |

Analytical Methods

Validated analytical methods are essential for reliable testing of raw materials, in-process samples, and the final product.[12] High-Performance Liquid Chromatography (HPLC) is a primary technique for assay and impurity determination.

HPLC Method for Final Product:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: Time-dependent gradient from 10% B to 90% B

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Column Temperature: 30 °C

PART 3: Visualization and Safety

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-chloro-4-(2-hydroxyethyl)pyridine.

GMP Compliance and Logic Flow

Caption: GMP logic flow for pharmaceutical intermediate manufacturing.

Safety Considerations

Safe handling of all chemicals is paramount. The following safety precautions should be strictly followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling thionyl chloride and pyridine derivatives.[13]

-

Thionyl Chloride: This reagent is highly corrosive, toxic if inhaled, and reacts violently with water.[6][7][8][14] It should be handled with extreme care under anhydrous conditions. An emergency shower and eyewash station should be readily accessible.

-

Pyridine Derivatives: Pyridines can be toxic and flammable.[15][16][17][18] Avoid inhalation of vapors and contact with skin and eyes.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The scalable preparation of 3-chloro-4-(2-hydroxyethyl)pyridine under GMP requires a well-defined and controlled synthetic process. The two-step approach outlined in these application notes provides a robust and efficient route to this important pharmaceutical intermediate. Adherence to the principles of GMP, including stringent raw material control, in-process monitoring, and comprehensive final product testing, is essential to ensure the consistent production of high-quality material suitable for use in the synthesis of APIs.

References

- Thionyl chloride - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.

- Safety D

- Thionyl chloride SDS, 7719-09-7 Safety D

- In-Process Testing for Drugs in the Pharmaceutical Industry. Mabion.

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.

- In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology.

- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024, October 1).

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- 4-Bromo-(2-hydroxyethyl)-pyridine synthesis. ChemicalBook.

- Handle Pyridine Safely: Important Safety Instructions for Labor

- Pyridine - SAFETY D

- Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. PrepChem.com.

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- Pyridine-Safety-D

- Safety D

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).

- The Science Behind High-Purity Chemical Synthesis: A Focus on Pyridine Deriv

- Process Understanding Central to Successful Drug Synthesis. Pharma's Almanac. (2019, March 12).

- CAS 5344-27-4: 4-(2-hydroxyethyl)pyridine. CymitQuimica.

- Pharmaceutical Intermediates Manufacturing Process | Complete Guide.

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

- 4-(2-Hydroxyethyl)pyridine | 5344-27-4. Sigma-Aldrich.

- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.

Sources

- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. echemi.com [echemi.com]

- 9. In-Process Testing for Drugs in the Pharmaceutical Industry [mabion.eu]

- 10. pharmtech.com [pharmtech.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. chemmarkt.de [chemmarkt.de]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. media.laballey.com [media.laballey.com]

- 18. carlroth.com [carlroth.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-chloropyridin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(3-chloropyridin-4-yl)ethan-1-ol. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome common challenges and optimize your reaction yields.

I. Synthetic Strategies & Core Challenges

The synthesis of this compound can be approached through several routes, each with its own set of potential difficulties. The most common strategies involve either the reduction of a corresponding ketone or the reaction of a pyridine derivative with a two-carbon synthon.

A primary challenge lies in the inherent reactivity of the pyridine ring, which can be susceptible to side reactions. The chloro-substituent further influences the electron density of the ring, impacting reaction pathways.

II. Troubleshooting Guide: Low Yield & Impurities

This section addresses the most frequently encountered issues during the synthesis of this compound.

Scenario 1: Low Yield in Grignard-based Syntheses

Question: I am attempting to synthesize this compound by reacting a 3-chloropyridine derivative with a Grignard reagent, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in Grignard reactions involving pyridine derivatives are a common issue.[1][2] The Grignard reagent is a powerful nucleophile and a strong base, which can lead to several competing side reactions.[1]

Potential Causes & Solutions:

-

Protic Solvents and Glassware: Grignard reagents are highly sensitive to acidic protons from sources like water or alcohols.[1]

-

Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents.[1]

-

-

Competing Reactions: The nitrogen atom in the pyridine ring can act as a Lewis base, coordinating with the magnesium of the Grignard reagent and hindering the desired reaction.

-

Solution: Consider using a less coordinating solvent or adding an additive that can preferentially coordinate with the magnesium.

-

-

Side Reactions: The Grignard reagent can also act as a base, deprotonating any acidic protons on the pyridine ring or its substituents, leading to undesired byproducts.[1][3]

-

Solution: Employ a less sterically hindered Grignard reagent if possible, and maintain a low reaction temperature to favor the nucleophilic addition over deprotonation.[1]

-

-

Wurtz Coupling: The formation of biphenyl-like byproducts can occur, especially if there are impurities in the magnesium.[1]

-

Solution: Use high-purity magnesium turnings and ensure they are freshly activated before use.

-

Experimental Protocol: Grignard Reaction Optimization

-

Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅).

-

Solvent Preparation: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

-

Reagent Preparation: Prepare the Grignard reagent in situ and titrate it to determine the exact concentration before adding it to the pyridine substrate.

-

Reaction Conditions:

-

Maintain the reaction temperature at 0°C or below during the addition of the Grignard reagent.

-

Add the Grignard reagent slowly and dropwise to the solution of the pyridine derivative.

-

Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

-

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride, not water, to minimize the formation of magnesium hydroxide emulsion.

Scenario 2: Inefficient Reduction of a Ketone Precursor

Question: I am synthesizing this compound by reducing 1-(3-chloropyridin-4-yl)ethan-1-one, but the conversion is incomplete, or I am observing side products. What are the best reducing agents and conditions for this transformation?

Answer: The reduction of a ketone to an alcohol is a fundamental transformation, but the choice of reducing agent and reaction conditions is critical for achieving high yields and chemoselectivity.[4][5][6]

Recommended Reducing Agents & Conditions:

| Reducing Agent | Solvent | Temperature | Key Considerations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp | Mild and selective for ketones and aldehydes.[6] Cost-effective and easy to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0°C to Reflux | Very powerful reducing agent, will also reduce esters and carboxylic acids.[6] Requires strictly anhydrous conditions. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Methanol | Room Temp | Can be slow and may require elevated pressure. May also reduce the pyridine ring under harsh conditions. |

Troubleshooting Incomplete Reduction:

-

Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, typically 1.5-2.0 equivalents are used.

-

Reaction Time: Allow the reaction to proceed for an adequate amount of time. Monitor by TLC to confirm the disappearance of the starting material.

-

Temperature: While many reductions proceed at room temperature, some may require gentle heating to go to completion.

Troubleshooting Side Product Formation:

-

Over-reduction: This is a concern with powerful reducing agents like LiAlH₄. Ensure precise control of stoichiometry and temperature.

-

Dehalogenation: The chloro-substituent on the pyridine ring can sometimes be susceptible to reduction, especially with catalytic hydrogenation. Using a milder reducing agent like NaBH₄ can mitigate this.

Scenario 3: Difficulties in Product Purification

Question: After my synthesis, I am struggling to isolate pure this compound from the reaction mixture. What are the most effective purification techniques?

Answer: The purification strategy will depend on the nature of the impurities present. Both column chromatography and recrystallization are effective methods.[7]

Purification by Column Chromatography:

This is a versatile technique for separating the desired product from both more and less polar impurities.[7]

-

Stationary Phase: Silica gel is the most common choice.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal solvent system should be determined by TLC analysis.

-

Loading: Dry loading the crude product onto a small amount of silica gel before adding it to the column can improve separation.[7]

Purification by Recrystallization:

If the crude product is a solid and relatively pure, recrystallization can be a highly efficient method for obtaining a highly pure product.[7]

-

Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] Common solvent systems include ethyl acetate/hexanes, ethanol/water, or toluene.

-

Procedure:

-

Dissolve the crude product in the minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

III. Frequently Asked Questions (FAQs)

Q1: Can I use a Sonogashira coupling to introduce the two-carbon side chain?

A1: Yes, a Sonogashira coupling of a terminal alkyne with 3-chloro-4-iodopyridine (or a similar halide) followed by reduction of the alkyne is a viable synthetic route.[8][9][10][11] The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds.[9][10] Optimization of the palladium catalyst, copper co-catalyst, base, and solvent is crucial for achieving high yields.[9][12]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

-

Grignard Reagents: Highly flammable and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Lithium Aluminum Hydride: Also highly flammable and reacts violently with water. Handle with extreme care in a fume hood.

-

Chlorinated Pyridines: Can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated area or fume hood.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the hydroxyl (-OH) group.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to assess the purity of the final product.

IV. Visualizing the Workflow

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

-

Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). Retrieved from [Link]

-

Conditions optimization for the double Sonogashira coupling. - ResearchGate. (n.d.). Retrieved from [Link]

-

JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.). Retrieved from

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved from [Link]

-

the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23). Retrieved from [Link]

-

Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

-

Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]

-